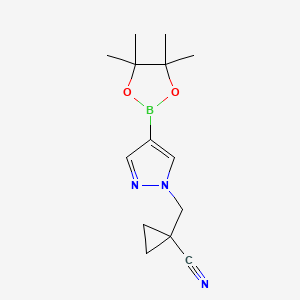
tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate: is a chemical compound with the molecular formula C10H14ClNO2S and a molecular weight of 247.75 g/mol . It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a methyl group, along with a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate typically involves the reaction of 4-chloro-5-methylthiophene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate: can be compared with other thiophene derivatives such as:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
264194-41-4 |
|---|---|
Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H14ClNO2S/c1-6-7(11)5-8(15-6)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13) |
InChI Key |
YGMALUBYVZRWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)NC(=O)OC(C)(C)C)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



